Electrophilic Reactivity at the α-Carbon: C–Br vs. C–H in the Non-Halogenated Analog
The target compound contains an α-C–Br bond, enabling SN2 nucleophilic displacement. The corresponding non-brominated analog, 3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one (CAS 7477-61-4), possesses an unactivated C–H bond at the equivalent position and is inert under nucleophilic substitution conditions. The C–Br bond dissociation energy in α-bromoketones is approximately 60–65 kcal mol⁻¹, significantly lower than the C–H BDE of ~95 kcal mol⁻¹, translating to a rate enhancement factor that renders substitution at this position infeasible without bromine [1].
| Evidence Dimension | Bond Dissociation Energy (C–X at α-position) and SN2 reactivity |
|---|---|
| Target Compound Data | C–Br BDE ~60–65 kcal mol⁻¹; reactive toward nucleophiles (e.g., amines, thiols, enolates) |
| Comparator Or Baseline | 3-[(4-methylphenyl)sulfonyl]-1,3-diphenylpropan-1-one (CAS 7477-61-4): C–H BDE ~95 kcal mol⁻¹; no SN2 reactivity |
| Quantified Difference | ΔBDE ≈ 30–35 kcal mol⁻¹; reactivity absent in comparator |
| Conditions | Class-level data for α-haloketones; standard SN2 reaction conditions (polar aprotic solvent, nucleophile) |
Why This Matters
The α-bromine is essential for any synthetic pathway requiring nucleophilic functionalization at the 2-position, making the non-brominated analog an invalid substitute for procurement in such routes.
- [1] Bordwell, F. G.; et al. Equilibrium acidities of carbon acids. Accounts of Chemical Research 1988, 21 (12), 456-463. (BDE data for α-haloketones). View Source
